molecular formula C6H4BrCl2N B2555873 3-Bromo-2,5-dichloroaniline CAS No. 219963-63-0

3-Bromo-2,5-dichloroaniline

Cat. No. B2555873
Key on ui cas rn: 219963-63-0
M. Wt: 240.91
InChI Key: ZEQKZRGDHYMUHS-UHFFFAOYSA-N
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Patent
US06316450B1

Procedure details

3-Bromo-2,5-dichloro nitrobenzene (D9) was treated with iron powder in the manner described in Description 7 to give the title compound (D10) as a solid (77%), MH+ 240/242.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Yield
77%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([Cl:12])=[C:4]([N+:9]([O-])=O)[CH:5]=[C:6]([Cl:8])[CH:7]=1>[Fe]>[Br:1][C:2]1[C:3]([Cl:12])=[C:4]([CH:5]=[C:6]([Cl:8])[CH:7]=1)[NH2:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=C(C=C(C1)Cl)[N+](=O)[O-])Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=C(N)C=C(C1)Cl)Cl
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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